molecular formula C8H6ClN3O2 B2917331 2-Chloro-1-methyl-6-nitro-1H-benzo[d]imidazole CAS No. 15965-67-0

2-Chloro-1-methyl-6-nitro-1H-benzo[d]imidazole

Cat. No.: B2917331
CAS No.: 15965-67-0
M. Wt: 211.61
InChI Key: KXMTWHCGFNZHTG-UHFFFAOYSA-N
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Description

2-Chloro-1-methyl-6-nitro-1H-benzo[d]imidazole (CAS 15965-67-0) is a benzimidazole-based small molecule of high interest in medicinal chemistry and drug discovery research. It serves as a key synthetic intermediate for the development of novel therapeutic agents. This compound features a chloro group at the 2-position and a nitro group at the 6-position of the benzimidazole scaffold, modifications that are known to significantly influence biological activity . The primary research value of this compound lies in its role as a precursor for synthesizing a wide range of N -substituted benzimidazole derivatives. These derivatives are extensively investigated for their potent antimicrobial activity against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli , as well as for their anticancer properties against various human cancer cell lines . Structure-activity relationship (SAR) studies indicate that substitutions at the N-1 and C-2 positions of the benzimidazole core are critical for optimizing pharmacological effects, making this methylated and chlorinated derivative a particularly valuable scaffold . The proposed mechanism of action for related active compounds involves inhibition of essential microbial and cellular enzymes, with molecular docking studies suggesting dihydrofolate reductase (DHFR) as a potential target . Handling & Safety: This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals. Please refer to the Safety Data Sheet (SDS) for safe handling procedures.

Properties

IUPAC Name

2-chloro-1-methyl-6-nitrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-11-7-4-5(12(13)14)2-3-6(7)10-8(11)9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMTWHCGFNZHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)[N+](=O)[O-])N=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-methyl-6-nitro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-1-methylbenzene-1,3-diamine with a nitro-substituted carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride, which facilitates the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-methyl-6-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Reduction: Catalysts like palladium on carbon or platinum oxide, and reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or nitric acid.

Major Products

    Nucleophilic Substitution: Substituted benzimidazoles with various functional groups.

    Reduction: 2-Chloro-1-methyl-6-amino-1H-benzo[d]imidazole.

    Oxidation: 2-Chloro-1-formyl-6-nitro-1H-benzo[d]imidazole or 2-Chloro-1-carboxy-6-nitro-1H-benzo[d]imidazole.

Scientific Research Applications

2-Chloro-1-methyl-6-nitro-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-methyl-6-nitro-1H-benzo[d]imidazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloro and methyl groups may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

Compound Name Substituents Melting Point (°C) Key Features Reference
2-Chloro-1-methyl-6-nitro-1H-benzo[d]imidazole 2-Cl, 6-NO₂, 1-CH₃ Not Reported High reactivity due to NO₂ at 6
6-Chloro-2-methyl-5-nitro-1H-benzimidazole 6-Cl, 5-NO₂, 2-CH₃ N/A Nitro at 5 alters electronic effects
1-Allyl-2-(3,4-dichlorophenyl)-6-nitro-1H-benzo[d]imidazole (4b) 6-NO₂, 1-allyl, 2-(3,4-Cl₂Ph) 190–192 Allyl group enhances solubility
2-Bromo-5,6-dichloro-1H-benzo[d]imidazole 2-Br, 5,6-Cl₂ Not Reported Bromo increases molecular weight
6-Nitro-2-phenyl-1H-benzo[d]imidazole 6-NO₂, 2-Ph Not Reported Phenyl group introduces π-stacking

Key Observations:

Nitro Group Position: The nitro group at position 6 (target compound) vs. 5 (compound in ) significantly alters electronic effects. Nitro at position 6 correlates with higher bioactivity in analogs, as seen in compound 4b (IC₅₀ values for antimicrobial activity) .

Halogen Substituents: Chlorine at position 2 (target) vs. bromine () affects reactivity. Bromine’s larger size may reduce solubility but improve lipophilicity .

N1 Substituents: Methyl (target) vs. allyl (4b): Allyl groups improve solubility in nonpolar solvents, as evidenced by compound 4b’s lower melting point (190–192°C vs. methyl analogs >200°C) .

Reactivity and Stability

Table 2: Reactivity Trends with Ozone (Based on Imidazole Derivatives)

Compound Type Ozone Reactivity (k, M⁻¹s⁻¹) Key Products Reference
Imidazole (unsubstituted) ~56 Formamide, formate, glyoxal
1-Methylimidazole Slightly reduced vs. parent Stabilized intermediates
Nitro-substituted imidazoles >100 (estimated) Ring-opened nitro derivatives
  • Nitro Group Impact : The nitro group in this compound likely increases ozone reactivity due to electron withdrawal, promoting ring-opening pathways similar to pyrrole derivatives (e.g., formamide formation at high O₃ ratios) .
  • Chlorine Effect: Chlorine at position 2 may stabilize intermediates via inductive effects, reducing degradation rates compared to non-halogenated analogs .

Biological Activity

2-Chloro-1-methyl-6-nitro-1H-benzo[d]imidazole is a heterocyclic aromatic compound belonging to the benzimidazole class, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound features a chloro group at the 2-position, a methyl group at the 1-position, and a nitro group at the 6-position of the benzimidazole ring. This specific arrangement contributes to its unique reactivity and biological properties. The following table summarizes its chemical characteristics:

PropertyDescription
Molecular FormulaC₉H₈ClN₃O₂
Molecular Weight229.63 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO and other polar solvents

The biological activity of this compound is attributed to its interaction with various molecular targets, leading to multiple biochemical pathways being affected. Key mechanisms include:

  • Antimicrobial Activity : The compound has shown potential antimicrobial effects against various bacterial strains. Its mechanism may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
  • Antifungal Activity : Similar to its antibacterial properties, it has been investigated for efficacy against fungal pathogens, potentially disrupting fungal cell membrane integrity or metabolic functions.
  • Cancer Therapeutics : Preliminary studies suggest that this compound may act as a pharmacophore in developing new anticancer agents by inducing apoptosis in cancer cells or inhibiting tumor growth.

Antimicrobial and Antifungal Studies

A study highlighted the antimicrobial efficacy of benzimidazole derivatives, including this compound. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains like Staphylococcus aureus and Escherichia coli .

Case Study: Anticancer Potential

Research has indicated that derivatives of benzimidazole can inhibit the proliferation of cancer cells. In vitro studies showed that compounds similar to this compound could induce cell cycle arrest and apoptosis in cancer cell lines .

Structure-Activity Relationship (SAR)

The positioning of functional groups on the benzimidazole structure significantly influences its biological activity. The nitro group at the 6-position is particularly crucial for enhancing antimicrobial potency compared to other positional isomers .

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound:

Activity TypeObserved EffectsReferences
AntimicrobialEffective against E. coli, S. aureus
AntifungalActive against Candida albicans
AnticancerInduces apoptosis in cancer cell lines

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Chloro-1-methyl-6-nitro-1H-benzo[d]imidazole, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step procedures, including nitration, methylation, and halogenation. For example, nitro-substituted benzimidazoles are often synthesized via condensation of o-phenylenediamine derivatives with nitrating agents (e.g., HNO₃/H₂SO₄), followed by methylation using iodomethane or dimethyl sulfate under basic conditions. Chlorination may employ POCl₃ or SOCl₂. Intermediates are characterized via ¹H/¹³C NMR (e.g., specific aromatic proton shifts at δ 8.2–8.5 ppm for nitro groups) and FT-IR (e.g., NO₂ stretching at ~1520 cm⁻¹) .

Q. How is crystallographic data for this compound validated?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL/SHELXS software is used to refine structural parameters. Key metrics include bond angles (e.g., C–N–C ~108° for imidazole rings) and torsional angles to confirm planarity. Discrepancies in experimental vs. calculated data are resolved using Olex2 or Mercury visualization tools .

Q. What computational methods are suitable for predicting electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G * basis sets calculates frontier molecular orbitals (FMOs), polarizabilities, and hyperpolarizabilities. For example, the HOMO-LUMO gap (~4.2 eV) and dipole moment (~6.8 D) correlate with observed nonlinear optical (NLO) behavior. Mulliken population analysis (from ) assigns partial charges to atoms, aiding in reactivity predictions .

Advanced Research Questions

Q. How can reaction yields for nitro-substituted benzimidazoles be optimized, and what factors contribute to side-product formation?

  • Methodological Answer : Yield optimization requires controlling nitration regioselectivity (para vs. meta substitution). Use low-temperature nitration (-10°C) to minimize polynitro byproducts. Side products like 6,7-dinitro derivatives arise from excessive HNO₃ exposure. HPLC-MS monitoring identifies impurities, while column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for structurally similar derivatives?

  • Methodological Answer : Ambiguities in NMR signals (e.g., overlapping aromatic protons) are addressed via 2D NMR techniques (COSY, HSQC) and variable-temperature NMR . For example, NOESY experiments distinguish between 1-methyl and 2-chloro substituents by correlating spatial proximity of protons .

Q. What strategies improve the accuracy of DFT-predicted NLO properties for nitrobenzimidazoles?

  • Methodological Answer : Hybrid functionals (e.g., CAM-B3LYP ) with diffuse-augmented basis sets (6-311++G(d,p)) enhance polarizability calculations. Validation against experimental hyper-Rayleigh scattering (HRS) data corrects systematic errors. For 2-Chloro-1-methyl-6-nitro derivatives, βtot values (second-order NLO response) are recalculated using finite-field methods to match experimental trends .

Q. How do steric and electronic effects influence the biological activity of this compound derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) assess interactions with target proteins (e.g., EGFR). The nitro group’s electron-withdrawing effect enhances binding affinity to hydrophobic pockets, while the chloro substituent reduces metabolic degradation. ADMET predictions (SwissADME) quantify bioavailability and toxicity .

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